DL-Dithiothreitol-d10

Description

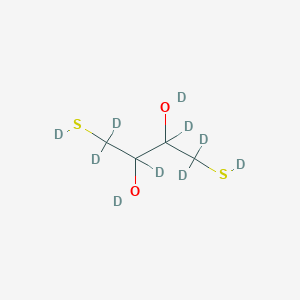

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,4,4-hexadeuterio-2,3-dideuteriooxy-1,4-bis(deuteriosulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/i1D2,2D2,3D,4D,5D,6D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJLVAABSRFDPM-BSSDICLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])(C([2H])([2H])S[2H])O[2H])O[2H])S[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583848 | |

| Record name | 1,4-Bis[(~2~H)sulfanyl](~2~H_6_)butane-2,3-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-05-6 | |

| Record name | 1,4-Bis[(~2~H)sulfanyl](~2~H_6_)butane-2,3-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Dithiothreitol-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to DL-Dithiothreitol-d10 for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Dithiothreitol-d10 (DTT-d10) is the deuterated form of DL-Dithiothreitol (DTT), a potent reducing agent widely utilized in life sciences research.[1][2] The substitution of hydrogen with deuterium atoms imparts a greater mass, making it an invaluable tool in applications such as mass spectrometry, where it can be used as an internal standard for quantitative analysis.[2] This guide provides a comprehensive overview of the core technical aspects of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and its effects on cellular signaling pathways.

Core Properties and Data

This compound is a solid at room temperature and shares many of the chemical properties of its non-deuterated counterpart, acting as a strong reducing agent due to the presence of two thiol groups.[1][2] Upon oxidation, it forms a stable six-membered ring containing a disulfide bond.[1][2]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C4D10O2S2 |

| Molecular Weight | 164.31 g/mol |

| CAS Number | 302912-05-6 |

| Appearance | Solid |

| Melting Point | 42-44 °C |

| Boiling Point | 364.5 ± 42.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Flash Point | 174.2 ± 27.9 °C |

| Isotopic Purity | ≥98 atom % D |

Data compiled from multiple sources.[1][3][4]

Experimental Protocols

This compound, much like its non-deuterated form, is a critical reagent in various biochemical and analytical workflows. Below are detailed methodologies for its application.

Protocol 1: Protein Reduction and Alkylation for Mass Spectrometry

This protocol details the steps for reducing disulfide bonds in proteins using DL-Dithiothreitol (or its deuterated form for specific applications) and subsequently alkylating the resulting free thiols to prevent re-oxidation, a crucial step in preparing proteins for mass spectrometry analysis.

Materials:

-

Protein sample

-

Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

DL-Dithiothreitol (DTT) or this compound (DTT-d10) solution (e.g., 500 mM in water)

-

Iodoacetamide (IAA) solution (e.g., 500 mM in water, freshly prepared and protected from light)

-

Quenching solution (e.g., DTT solution)

-

Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8)

-

Proteolytic enzyme (e.g., Trypsin)

Procedure:

-

Protein Denaturation: Dissolve the protein sample in the denaturing buffer to unfold the protein and expose the disulfide bonds.

-

Reduction: Add the DTT or DTT-d10 solution to a final concentration of 5-10 mM. Incubate the mixture at 56°C for 30-60 minutes. This step reduces the disulfide bridges to free sulfhydryl groups.

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add the freshly prepared iodoacetamide solution to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30-45 minutes. This step S-alkylates the cysteine residues, preventing the reformation of disulfide bonds.

-

Quenching: Add DTT solution to quench any unreacted iodoacetamide.

-

Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to below 1 M, as high concentrations of urea can inhibit enzymatic activity.

-

Enzymatic Digestion: Add the proteolytic enzyme (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate at 37°C for 12-16 hours.

-

Sample Cleanup: The resulting peptide mixture can be desalted and concentrated using C18 solid-phase extraction prior to LC-MS/MS analysis.

Protocol 2: General Workflow for using this compound as an Internal Standard in LC-MS

This compound can be used as an internal standard in quantitative mass spectrometry to account for variability in sample preparation and analysis. The general principle is to spike a known amount of the deuterated standard into samples and calibration standards.

Workflow:

-

Preparation of Stock Solutions: Prepare a stock solution of the analyte to be quantified and a separate stock solution of this compound.

-

Preparation of Calibration Curve: Create a series of calibration standards by spiking known concentrations of the analyte into the matrix (e.g., plasma, cell lysate). Add a fixed concentration of the this compound internal standard to each calibration standard.

-

Sample Preparation: To each unknown sample, add the same fixed concentration of the this compound internal standard as was added to the calibration standards.

-

LC-MS/MS Analysis: Analyze the calibration standards and the unknown samples by LC-MS/MS. The mass spectrometer will be able to distinguish between the analyte and the deuterated internal standard due to their mass difference.

-

Data Analysis: For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Caption: Workflow for using DTT-d10 as an internal standard.

Signaling Pathways

Dithiothreitol has been shown to influence various cellular signaling pathways, primarily through its ability to induce endoplasmic reticulum (ER) stress and generate reactive oxygen species (ROS).

DTT-Induced Apoptosis Signaling

DTT can induce apoptosis, or programmed cell death, through multiple mechanisms. One prominent pathway involves the activation of caspases. In some cell types, DTT treatment leads to the early activation of caspase-3, a key executioner caspase, in a manner that can be independent of the mitochondrial pathway. In other contexts, DTT-induced ER stress can trigger the unfolded protein response (UPR), which, if prolonged or severe, can lead to the activation of apoptotic signaling cascades.

Caption: DTT-induced apoptosis signaling pathway.

DTT and MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and stress responses. DTT-induced cellular stress, including ER stress and oxidative stress, can lead to the activation of various MAPK pathways, including JNK and p38 MAPK. The activation of these pathways can have pro-apoptotic or pro-survival consequences depending on the cellular context and the duration of the stress.

Caption: DTT activation of the MAPK signaling pathway.

Synthesis of DL-Dithiothreitol

Representative Synthesis of DL-Dithiothreitol:

A common industrial synthesis involves the sulfidation of related epoxides with hydrogen sulfide. Another method starts from 1,4-butenediol.

Reaction Scheme:

-

Bromination: 1,4-butenediol is reacted with bromine to form 2,3-dibromo-1,4-butanediol.

-

Epoxidation: The dibromide is treated with a base to form the corresponding diepoxide.

-

Thiolation: The diepoxide is then reacted with a sulfur source, such as thioacetic acid, followed by hydrolysis to yield dithiothreitol.

To synthesize this compound, one would need to employ deuterated starting materials, such as deuterated 1,4-butenediol, and carry out the subsequent reactions under conditions that minimize isotopic exchange.

Conclusion

This compound is a versatile and powerful tool for researchers in various fields, particularly those employing mass spectrometry for quantitative analysis. Its role as a robust reducing agent, coupled with the benefits of isotopic labeling, makes it an indispensable reagent. The protocols and pathway information provided in this guide offer a solid foundation for its effective application in the laboratory. As with any chemical reagent, appropriate safety precautions should always be taken when handling this compound.

References

The Role of Deuterated Dithiothreitol (DTT) in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated dithiothreitol (DTT), a stable isotope-labeled version of the common reducing agent, serves as a powerful tool in modern research, particularly in the fields of proteomics and structural biology. Its unique properties enable more precise and quantitative analyses of complex biological systems. This technical guide provides an in-depth overview of the core applications of deuterated DTT, complete with experimental protocols and data presentation.

Core Applications of Deuterated DTT

The primary utility of deuterated DTT lies in its application as an internal standard for quantitative mass spectrometry and as a probe in mechanistic studies, such as protein-RNA interactions.

Internal Standard for Quantitative Mass Spectrometry

In quantitative proteomics, accurate measurement of protein and peptide abundance is crucial. Stable isotope labeling is a widely adopted strategy to achieve this, and deuterated DTT can be employed as a cost-effective and efficient labeling reagent. When a known amount of deuterated DTT is added to a sample, it serves as an internal benchmark against which the unlabeled, or "light," native molecules can be quantified. The mass difference between the deuterated and non-deuterated forms allows for their distinct detection by a mass spectrometer, while their similar chemical properties ensure they behave almost identically during sample preparation and analysis.

Elucidation of Protein-RNA Interactions

Deuterated DTT has been instrumental in a novel UV-inducible cross-linking methodology to identify and characterize direct interactions between proteins and RNA. In this technique, DTT mediates the formation of a covalent bond between cysteine residues in proteins and uracil bases in RNA upon UV irradiation. The use of deuterated DTT results in a predictable mass shift in the cross-linked products, which can be readily identified by mass spectrometry, thus confirming the presence of the DTT-mediated cross-link and providing valuable structural information about the protein-RNA interface.[1]

Quantitative Data Presentation

The use of deuterated DTT provides distinct mass shifts that are fundamental to its application in mass spectrometry. The following tables summarize the theoretical and observed mass differences.

| Compound | Chemical Formula | Molecular Weight (Da) |

| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ | 154.25 |

| Perdeuterated DTT (D₁₀-DTT) | C₄D₁₀O₂S₂ | 164.31 |

Table 1: Molecular Weights of DTT and Perdeuterated DTT.

In protein-RNA cross-linking experiments, DTT acts as a linker, and its incorporation can be verified by the resulting mass increment in the mass spectrum.

| Adduct | Mass Increment (Da) |

| DTT | 151.9966 |

| Deuterated DTT (d₆-DTT, non-exchangeable deuterons) | 158.0342 |

Table 2: Observed Mass Increments in Protein-RNA Cross-linking with DTT and Deuterated DTT. [1] The d₆-DTT reflects the six carbon-bound deuterium atoms that are not exchanged in an aqueous solution.[1]

Experimental Protocols

Protocol for Protein Reduction and Alkylation for Mass Spectrometry using a Deuterated DTT Internal Standard

This protocol describes a general workflow for preparing protein samples for mass spectrometry, incorporating deuterated DTT as an internal standard for quantification.

Materials:

-

Protein sample

-

Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT)

-

Deuterated Dithiothreitol (D₁₀-DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Quenching solution (e.g., 0.1% formic acid)

Procedure:

-

Protein Solubilization and Denaturation:

-

Solubilize the protein sample in the denaturing buffer.

-

-

Internal Standard Spiking:

-

Add a known amount of deuterated DTT (D₁₀-DTT) to the protein sample. The exact amount will depend on the expected concentration of the target analytes and should be optimized for the specific experiment.

-

-

Reduction:

-

Add non-deuterated DTT to a final concentration of 10 mM.

-

Incubate the sample at 56°C for 30 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add iodoacetamide to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 20 minutes.

-

-

Enzymatic Digestion:

-

Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Quenching and Sample Cleanup:

-

Stop the digestion by adding the quenching solution to acidify the sample.

-

Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample by LC-MS/MS, monitoring for the mass pairs corresponding to the light (native) and heavy (deuterated DTT-labeled) peptides.

-

Protocol for UV-induced Protein-RNA Cross-linking with Deuterated DTT

This protocol outlines the key steps for identifying protein-RNA interaction sites using DTT-mediated UV cross-linking.

Materials:

-

Purified protein-RNA complex

-

Deuterated Dithiothreitol (D₁₀-DTT)

-

Cross-linking buffer (e.g., 20 mM HEPES, 150 mM KCl, 1.5 mM MgCl₂)

-

UV cross-linking instrument (254 nm)

-

RNase A and RNase T1

-

Trypsin (mass spectrometry grade)

-

Sample preparation reagents for mass spectrometry (as in the previous protocol)

Procedure:

-

Sample Preparation:

-

Prepare the purified protein-RNA complex in the cross-linking buffer.

-

Add deuterated DTT to a final concentration of 5 mM.

-

-

UV Cross-linking:

-

Irradiate the sample with 254 nm UV light for a predetermined optimal time (e.g., 10-30 minutes) on ice.

-

-

Nuclease and Protease Digestion:

-

Add RNase A and RNase T1 to digest the RNA, leaving only the cross-linked nucleotide attached to the peptide.

-

Incubate at 37°C for 2 hours.

-

Subsequently, perform a standard in-solution tryptic digestion of the proteins as described in the previous protocol.

-

-

Enrichment of Cross-linked Peptides (Optional):

-

Depending on the complexity of the sample, an enrichment step for the cross-linked peptide-nucleotide adducts may be necessary.

-

-

Mass Spectrometry Analysis:

-

Analyze the digested sample by LC-MS/MS.

-

Search the data for peptide-RNA adducts with the characteristic mass shift corresponding to the deuterated DTT linker.

-

Visualizations of Experimental Workflows

Caption: Workflow for quantitative proteomics using deuterated DTT as an internal standard.

Caption: Experimental workflow for protein-RNA cross-linking using deuterated DTT.

References

DL-Dithiothreitol-d10 vs non-deuterated DTT

An In-depth Technical Guide: DL-Dithiothreitol-d10 vs. Non-Deuterated DTT

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Dithiothreitol (DTT), commonly known as Cleland's reagent, is a potent reducing agent widely utilized in biochemistry and molecular biology to protect thiol groups and reduce disulfide bonds in peptides and proteins.[1][2][3] Its deuterated analog, this compound (DTT-d10), offers unique properties that are particularly valuable in advanced analytical and drug development applications. This guide provides a detailed comparison of these two compounds, focusing on their physicochemical properties, underlying mechanisms, and specific experimental applications.

The primary distinction lies in the substitution of ten hydrogen atoms with deuterium in DTT-d10. This isotopic labeling provides a significant mass shift and can influence the kinetic properties of the molecule, a phenomenon known as the kinetic isotope effect. While the fundamental reducing action remains the same, the applications of DTT-d10 extend into quantitative analysis and metabolic studies where differentiation from the non-deuterated form is critical.[4][5]

Physicochemical Properties: A Comparative Overview

The substitution of hydrogen with deuterium results in a notable increase in molecular weight for DTT-d10, which is a key feature for its use in mass spectrometry-based assays. The fundamental chemical properties, however, remain largely similar.

| Property | DL-Dithiothreitol (DTT) | This compound (DTT-d10) |

| Molecular Formula | C₄H₁₀O₂S₂[2][6] | C₄D₁₀O₂S₂[4] |

| Molecular Weight | 154.25 g/mol [6] | 164.31 g/mol [4][7] |

| CAS Number | 3483-12-3[2][8] | 302912-05-6[4] |

| Appearance | White solid/crystalline powder[6][8] | Solid[4] |

| Melting Point | 41-44 °C[8] | 42-44 °C[4] |

| Redox Potential (at pH 7) | -0.33 V[6][8][9] | Not specified, but expected to be very similar |

| Isotopic Purity | N/A | ≥98 atom % D |

Mechanism of Action: Disulfide Bond Reduction

Both DTT and DTT-d10 function as strong reducing agents through a two-step thiol-disulfide exchange reaction. The process is highly efficient due to the high propensity of the oxidized DTT to form a stable six-membered ring with an internal disulfide bond.[1][6][10] This intramolecular cyclization drives the reaction to completion, ensuring the thorough reduction of the target disulfide bond.[10] The effectiveness of DTT is pH-dependent, with optimal activity in the pH range of 7.1 to 8.0, as the thiolate anion (-S⁻) is the reactive species.[1][10]

Core Applications of Deuterated DTT

The primary advantage of DTT-d10 lies in its utility as a stable isotope-labeled (SIL) compound for applications where distinguishing it from its endogenous or non-labeled counterpart is essential.

-

Internal Standard for Quantitative Analysis : DTT-d10 is an ideal internal standard for quantitative mass spectrometry (LC-MS) or NMR studies.[5] By adding a known amount of DTT-d10 to a sample, the concentration of non-deuterated DTT or other analytes can be determined with high accuracy, correcting for variations in sample preparation and instrument response.

-

Tracer in Pharmacokinetic and Metabolic Studies : Deuteration has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[4][5][11] DTT-d10 can be used as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of thiol-containing compounds without resorting to radioactive labels.

-

Probing the Kinetic Isotope Effect : The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for processes involving the cleavage of these bonds. Researchers can utilize DTT-d10 to study the kinetic isotope effect in enzymatic or chemical reactions involving thiol-disulfide exchange, providing insights into reaction mechanisms.

Experimental Protocols

While protocols are generally interchangeable, the choice between DTT and DTT-d10 depends entirely on the experimental goal.

General Protocol for Protein Disulfide Bond Reduction

This protocol is standard for preparing protein samples for techniques like SDS-PAGE, ensuring proteins are fully denatured for accurate separation by molecular weight.[1][10]

-

Prepare Stock Solution : Prepare a 1 M stock solution of DTT in high-purity water. It is highly recommended to prepare this solution fresh, as DTT is prone to oxidation.[10][12] Aliquot and store at -20°C for long-term use.[12]

-

Determine Final Concentration :

-

Incubation : Add the required volume of DTT stock solution to the protein sample (typically in a loading buffer). Incubate the mixture for 10-30 minutes. Incubation at a higher temperature (e.g., 37°C or 56°C) can improve reduction efficiency, though room temperature is often sufficient.[10]

-

Analysis : Proceed with the downstream application, such as loading the sample onto an SDS-PAGE gel.

DTT Assay for Measuring Oxidative Potential

The DTT assay is a widely used acellular method to determine the oxidative potential of particulate matter (PM). It measures the rate of DTT consumption by redox-active species in the sample. The remaining DTT is quantified by reacting it with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a colored product measured spectrophotometrically at 412 nm.[13]

Protocol Outline (adapted from Cho et al., 2005): [14]

-

Reaction Mixture : A phosphate buffer (e.g., 0.1 M, pH 7.4) is mixed with the sample extract and incubated at 37°C.[13]

-

Initiation : A known concentration of DTT is added to start the reaction.[13]

-

Quenching and Detection : At specific time intervals, aliquots are taken, and the reaction is stopped (e.g., with trichloroacetic acid). DTNB is then added to react with the remaining DTT.[13]

-

Measurement : The absorbance is read at 412 nm to quantify the amount of DTT consumed, which is proportional to the oxidative potential of the sample.

Conclusion

DL-Dithiothreitol is an indispensable tool for protein chemistry, valued for its efficacy as a reducing agent. Its deuterated counterpart, this compound, retains this core function while offering the distinct advantages of a stable isotope-labeled compound. For routine applications like protein reduction for electrophoresis, the non-deuterated form is sufficient and more cost-effective. However, for advanced research in drug development, pharmacokinetics, and quantitative proteomics requiring internal standards or metabolic tracers, DTT-d10 is a powerful and necessary tool, enabling a level of precision and insight that is unattainable with the non-deuterated form alone.

References

- 1. agscientific.com [agscientific.com]

- 2. Dithiothreitol | C4H10O2S2 | CID 439196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. astralscientific.com.au [astralscientific.com.au]

- 4. This compound (DTT-d10) | Isotope-Labeled Compounds | 302912-05-6 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 7. DL-1,4-Dithiothreitol (DTT) (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-2622-0.5 [isotope.com]

- 8. DL-Dithiothreitol | 3483-12-3 [chemicalbook.com]

- 9. ulab360.com [ulab360.com]

- 10. broadpharm.com [broadpharm.com]

- 11. youtube.com [youtube.com]

- 12. Dithiothreitol (DTT) (1 M) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isotopic Labeling with DL-Dithiothreitol-d10 for Advanced Proteomic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomic research and biopharmaceutical development, the precise characterization of protein structure is paramount. Disulfide bonds, the covalent linkages between cysteine residues, are critical for the structural integrity and biological function of many proteins, including therapeutic monoclonal antibodies.[1] Isotopic labeling, coupled with mass spectrometry, has emerged as a powerful analytical strategy for the quantitative analysis of these crucial post-translational modifications. This guide provides a comprehensive overview of the principles and methodologies for utilizing DL-Dithiothreitol-d10 (DTT-d10) in isotopic labeling workflows for the in-depth analysis of protein disulfide bonds.

DL-Dithiothreitol (DTT) is a potent reducing agent widely used to cleave disulfide bonds, and its deuterated isotopologue, DTT-d10, serves as a valuable tool for introducing a stable isotope label for quantitative mass spectrometry.[2] This technical guide will delve into the core concepts of isotopic labeling with DTT-d10, present detailed experimental protocols, and offer guidance on data analysis and interpretation.

Core Principles of Isotopic Labeling for Disulfide Bond Analysis

The quantitative analysis of disulfide bonds often employs a differential alkylation strategy. This approach allows for the distinction between cysteine residues that were originally part of a disulfide bond and those that were present as free thiols. The general workflow involves a series of reduction and alkylation steps, where isotopically light and heavy reagents are used to label different cysteine populations.

While protocols specifically detailing the use of DTT-d10 for differential analysis of disulfide bonds are not widely published, the principles of differential alkylation can be adapted for its use. A theoretical workflow would involve two parallel experiments: one using unlabeled DTT (light) and the other using DTT-d10 (heavy) to reduce the disulfide bonds. Subsequent alkylation of the newly formed free thiols with an alkylating agent would then allow for the relative quantification of the disulfide-bonded cysteines by comparing the intensities of the isotopically distinct peptide signals in the mass spectrometer.

A key application where this compound has been explicitly documented is in the study of protein-RNA interactions through UV-inducible cross-linking. In this specialized technique, DTT-d10 acts as a cross-linker, and its incorporation results in a distinct mass shift that can be readily identified by mass spectrometry.

Data Presentation: Quantitative Analysis

The primary quantitative data derived from isotopic labeling experiments with DTT-d10 is the mass shift observed in the mass spectrometer. This mass shift allows for the identification and quantification of labeled peptides.

| Parameter | Value | Source |

| Chemical Formula of this compound | C4D10O2S2 | |

| Molecular Weight of this compound | 164.31 g/mol | |

| CAS Number for this compound | 302912-05-6 | |

| Theoretical Mass Shift (UV Cross-linking) | +158.0342 Da |

Note: The theoretical mass shift of +158.0342 Da corresponds to the incorporation of the Cα-deuterated portion of the DTT-d10 molecule in a specific UV cross-linking application. The mass shift in a differential reduction/alkylation workflow for disulfide bond analysis would differ and would depend on the subsequent alkylating agent used.

Experimental Protocols

Protocol: Reduction and Alkylation of Protein Lysates for Mass Spectrometry

This protocol details the standard procedure for reducing and alkylating proteins using dithiothreitol (DTT) and iodoacetamide (IAM).[3]

Materials:

-

Protein sample in an appropriate buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Eppendorf Thermomixer

-

Ammonium bicarbonate solution

-

Trifluoroacetic acid (TFA) or formic acid

-

Solvents for solid-phase extraction (e.g., acetonitrile, water)

-

C18 spin columns or equivalent for desalting

Procedure:

-

Sample Preparation:

-

Ensure the protein sample is in a buffer compatible with reduction and alkylation (e.g., ammonium bicarbonate).

-

-

Reduction:

-

Add DTT to the protein sample to a final concentration of 10 mM.

-

Incubate the mixture at 60°C for 30 minutes with gentle agitation (e.g., 500 rpm in a thermomixer). This step reduces the disulfide bonds to free thiol groups.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add IAM to a final concentration of 55 mM. It is crucial to prepare the IAM solution fresh and protect it from light.[3]

-

Incubate the sample in the dark at room temperature for 30 minutes. This step alkylates the free thiol groups, preventing the reformation of disulfide bonds.

-

-

Quenching:

-

Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

-

-

Enzymatic Digestion:

-

Proceed with your standard enzymatic digestion protocol (e.g., using trypsin).

-

-

Desalting:

-

Acidify the peptide mixture with TFA or formic acid.

-

Desalt the peptides using a C18 spin column or other solid-phase extraction method.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in an appropriate solvent for LC-MS/MS analysis.

-

Mandatory Visualization

Diagram: General Workflow for Differential Alkylation

The following diagram illustrates the logical steps involved in a differential alkylation workflow for the analysis of reversibly oxidized cysteines. This principle can be conceptually applied to the use of light (DTT) and heavy (DTT-d10) reducing agents for disulfide bond analysis.

Caption: Workflow for differential alkylation of cysteine residues.

Diagram: Conceptual Workflow for DTT-d10 Isotopic Labeling

This diagram outlines a conceptual workflow for using this compound in a comparative quantitative proteomics experiment for disulfide bond analysis.

Caption: Conceptual workflow for disulfide analysis using DTT-d10.

Conclusion and Future Perspectives

This compound presents a valuable, yet currently underutilized, tool for the isotopic labeling of proteins in mass spectrometry-based proteomics. While its application has been demonstrated in specialized techniques such as UV-inducible cross-linking, its potential in more conventional differential reduction workflows for the quantitative analysis of disulfide bonds remains to be fully explored and documented in the scientific literature.

The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to begin incorporating DTT-d10 into their analytical workflows. As the demand for more precise and comprehensive characterization of biopharmaceuticals continues to grow, the development and validation of novel isotopic labeling strategies using reagents like DTT-d10 will undoubtedly play a crucial role in advancing our understanding of protein structure and function. Further research is warranted to establish standardized protocols and to fully characterize the labeling efficiency and quantitative accuracy of DTT-d10 in differential disulfide bond analysis.

References

In-Depth Technical Guide to DL-Dithiothreitol-d10: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of DL-Dithiothreitol-d10 (DTT-d10), a deuterated analog of the widely used reducing agent, DTT. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize DTT-d10 in their work, particularly in applications such as proteomics, protein chemistry, and as an internal standard in quantitative analyses.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled form of DL-Dithiothreitol, where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in mass spectrometry-based applications, allowing for its differentiation from the naturally occurring form. Like its non-deuterated counterpart, DTT-d10 is a potent reducing agent used to cleave disulfide bonds in proteins and other molecules, protecting sulfhydryl groups from oxidation.

Solubility Profile

Precise and accurate solubility data is critical for the effective use of any chemical reagent. While specific quantitative solubility studies for this compound are not extensively published, the available information, combined with data from its non-deuterated analog, provides a strong indication of its solubility characteristics.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for DL-Dithiothreitol (DTT). It is important to note that the solubility of DTT-d10 is expected to be very similar to that of DTT.

| Solvent | Concentration (mg/mL) | Molarity (M) | Reference |

| Water | 50 | ~0.32 | --INVALID-LINK-- |

| Water | 15.42 | 0.1 | --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | 100 (with sonication) | ~0.65 | --INVALID-LINK-- |

Qualitative Solubility

DL-Dithiothreitol and its deuterated form are known to be soluble in a range of common laboratory solvents.

| Solvent | Solubility |

| Water | Freely soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Chloroform | Soluble |

| Ether | Soluble |

| Dimethylformamide (DMF) | May dissolve |

Stability Profile

The stability of DTT and its deuterated analog is a crucial factor in ensuring the reproducibility of experiments. DTT is known to be sensitive to oxidation, especially in solution.

Solid-State Stability

In its solid, powdered form, this compound is relatively stable when stored under appropriate conditions.

| Storage Temperature | Duration |

| -20°C | Up to 3 years |

| 4°C | Up to 2 years |

For optimal stability, it is recommended to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.

Solution Stability

DTT solutions are susceptible to oxidation by atmospheric oxygen, a process that is accelerated by increased pH, temperature, and the presence of metal ions. Therefore, it is highly recommended to prepare DTT solutions fresh for each use .

The following table, based on data for non-deuterated DTT, provides the half-life of DTT solutions under various conditions in a 0.1 M potassium phosphate buffer.

| pH | Temperature (°C) | Half-life (hours) |

| 6.5 | 20 | 40 |

| 7.5 | 20 | 10 |

| 8.5 | 20 | 1.4 |

| 8.5 | 0 | 11 |

| 8.5 | 40 | 0.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DL-Dithiothreitol.

Protocol for Determining Solubility

A standard method to determine the solubility of a compound like this compound involves the following steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute a known volume of the supernatant with an appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Protocol for Assessing Stability

The stability of this compound in solution can be assessed using the following protocol:

-

Preparation of Test Solutions:

-

Prepare solutions of this compound at a known concentration in the desired buffer and pH.

-

Aliquots of the solution should be stored under different conditions (e.g., varying temperatures and exposure to light).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each storage condition.

-

Immediately analyze the concentration of the remaining reduced DTT-d10 using a validated analytical method, such as HPLC. The appearance of the oxidized form can also be monitored.

-

-

Data Analysis:

-

Plot the concentration of DTT-d10 as a function of time for each condition.

-

Calculate the degradation rate and the half-life of the compound under each set of conditions.

-

Protocol for Protein Disulfide Bond Reduction for SDS-PAGE

This protocol outlines the standard procedure for reducing disulfide bonds in protein samples prior to analysis by SDS-PAGE.

-

Prepare a 1 M stock solution of this compound in deionized water. This solution should be prepared fresh.

-

To your protein sample in loading buffer, add the DTT-d10 stock solution to a final concentration of 50-100 mM.

-

Incubate the sample at 70-100°C for 5-10 minutes. This step denatures the protein and facilitates the reduction of disulfide bonds.

-

Allow the sample to cool to room temperature before loading onto the SDS-PAGE gel.

Visualizations

Signaling Pathway: Mechanism of Disulfide Bond Reduction

The following diagram illustrates the two-step mechanism by which Dithiothreitol reduces a protein disulfide bond.

Caption: Mechanism of protein disulfide bond reduction by DTT.

Experimental Workflow: Protein Reduction for Proteomics

This diagram outlines a typical workflow for reducing and alkylating proteins in preparation for mass spectrometry analysis.

Caption: Workflow for protein sample preparation for proteomics.

Logical Relationship: Factors Affecting DTT-d10 Stability

This diagram illustrates the key factors that influence the stability of DTT-d10 in solution.

Caption: Factors influencing the stability of DTT-d10 solutions.

An In-depth Technical Guide to the Safety and Handling of DL-Dithiothreitol-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of DL-Dithiothreitol-d10 (DTT-d10), a deuterated form of the potent reducing agent DL-Dithiothreitol (DTT). This document is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, who utilize this compound in their work.

Introduction to this compound

This compound is a stable isotope-labeled version of DTT, also known as Cleland's reagent. In DTT-d10, the ten hydrogen atoms are replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical and research applications, particularly in mass spectrometry-based proteomics and metabolomics, where it serves as an internal standard for precise quantification.[1] Like its non-deuterated counterpart, DTT-d10 is a strong reducing agent used to protect sulfhydryl groups and reduce disulfide bonds in proteins and peptides.[1][2]

Safety and Handling

Proper handling and storage of DTT-d10 are crucial to ensure laboratory safety and maintain the integrity of the compound. The safety profile of DTT-d10 is considered to be similar to that of DTT.

Hazard Identification

DTT and its deuterated form are classified with the following hazards:

-

Acute toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin irritation (Category 2): Causes skin irritation.[3]

-

Serious eye damage (Category 1): Causes serious eye damage.[3]

-

Specific target organ toxicity - single exposure (Category 3): May cause respiratory irritation.

-

Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long-lasting effects.[4]

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize risks, the following precautionary measures should be taken:

| Precautionary Category | Recommended Actions |

| Prevention | Avoid breathing dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment. Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] |

| Response | If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. If inhaled: Remove person to fresh air and keep comfortable for breathing.[3][4] |

| Storage | Store locked up in a tightly closed container in a dry and well-ventilated place.[5][6] Recommended storage is at 2-8°C. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3] |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

Physicochemical Properties and Stability

Understanding the properties of DTT-d10 is essential for its effective use.

| Property | Value |

| Molecular Formula | C₄D₁₀O₂S₂ |

| Molecular Weight | 164.31 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 42-44 °C |

| Solubility | Freely soluble in water, ethanol, acetone, and chloroform.[7] |

| Redox Potential | -0.33 V at pH 7 |

Stability of DTT Solutions:

DTT solutions are prone to oxidation, especially at neutral to alkaline pH and in the presence of oxygen. Therefore, it is recommended to prepare solutions fresh. The stability of DTT solutions is influenced by pH and temperature.

| pH | Temperature (°C) | Half-life (hours) |

| 6.5 | 20 | 40 |

| 7.5 | 20 | 4 |

| 8.5 | 20 | 1.4 |

| 8.5 | 0 | 11 |

| 8.5 | 40 | 0.2 |

Data for non-deuterated DTT in 0.1 M potassium phosphate buffer. The stability of DTT-d10 is expected to be similar.

To enhance stability, DTT solutions can be stored frozen at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8] A solution of DTT in HEPES buffer at pH 7.75 is reported to be stable for one week at 2-8°C when protected from atmospheric oxygen.[7]

Mechanism of Action: Disulfide Reduction

DTT-d10, like DTT, is a potent reducing agent due to its two thiol groups. It reduces disulfide bonds in proteins through a two-step thiol-disulfide exchange reaction. The reaction proceeds through a mixed disulfide intermediate, followed by an intramolecular cyclization of the DTT-d10 molecule to form a stable six-membered ring with an internal disulfide bond, releasing the reduced protein.[9] This intramolecular cyclization drives the reaction to completion.

Experimental Protocols and Applications

DTT-d10 is primarily used as an internal standard in quantitative mass spectrometry and for isotopic labeling in redox proteomics.

Protocol for Protein Reduction Prior to Mass Spectrometry

This protocol is a general guideline for reducing disulfide bonds in protein samples for subsequent analysis by techniques like LC-MS/MS.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate)

-

This compound (DTT-d10)

-

Iodoacetamide (IAM) or other alkylating agent

-

Buffer for reduction (e.g., 50 mM ammonium bicarbonate, pH 8.0)

-

Incubator or water bath

Procedure:

-

Prepare a fresh 100 mM DTT-d10 stock solution: Dissolve the required amount of DTT-d10 powder in the reduction buffer.

-

Reduce the protein sample: Add the 100 mM DTT-d10 stock solution to the protein sample to a final concentration of 5-10 mM.

-

Incubate: Incubate the sample at 56-60°C for 30-60 minutes.[10]

-

Cool the sample: Allow the sample to cool to room temperature.

-

Alkylation: To prevent the re-formation of disulfide bonds, alkylate the free sulfhydryl groups by adding a freshly prepared solution of iodoacetamide to a final concentration of 15-20 mM.

-

Incubate for alkylation: Incubate the sample in the dark at room temperature for 30-45 minutes.[8]

-

Quench the reaction: The alkylation reaction can be quenched by adding a small amount of DTT-d10.

-

The sample is now ready for downstream processing, such as enzymatic digestion (e.g., with trypsin) and subsequent LC-MS/MS analysis.

Workflow for Using this compound as an Internal Standard in LC-MS/MS

DTT-d10 is an ideal internal standard for the quantification of DTT in various samples due to its similar chemical properties and distinct mass.

Objective: To accurately quantify the concentration of non-deuterated DTT in a sample.

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of non-deuterated DTT of a known concentration in a suitable solvent (e.g., water or buffer).

-

Prepare a stock solution of DTT-d10 at a known concentration.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking known concentrations of DTT into the matrix (e.g., plasma, buffer) that matches the samples to be analyzed.

-

Add a fixed concentration of the DTT-d10 internal standard to each calibration standard.

-

-

Sample Preparation:

-

To each unknown sample, add the same fixed concentration of the DTT-d10 internal standard as was added to the calibration standards.

-

Perform any necessary sample cleanup or extraction steps (e.g., protein precipitation, solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Inject the prepared calibration standards and samples onto the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-product ion transitions for both DTT and DTT-d10.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of DTT to the peak area of DTT-d10.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of DTT.

-

For the unknown samples, calculate the peak area ratio of DTT to DTT-d10 and use the calibration curve to determine the concentration of DTT in the original sample.

-

Quantitative Performance Data for DTT (as a proxy for DTT-d10):

| Parameter | UV Detection | MS/MS Detection |

| Linearity Range | 0.8 - 50.4 ng/µL | 49.9 - 977.4 pg/µL |

| Limit of Detection (LOD) | 0.1 ng/µL | 10 pg/µL |

This data is for the quantification of oxidized DTT and can serve as a reference for method development with DTT-d10.

Application in Redox Proteomics

DTT and its isotopically labeled counterparts can be used in redox proteomics to study the oxidation state of cysteine residues in proteins. One common technique is differential alkylation.

Conceptual Workflow for Differential Alkylation:

-

Block free thiols: In the first step, all reduced cysteine residues in a protein sample are blocked with a "light" non-deuterated alkylating agent (e.g., N-ethylmaleimide, NEM).

-

Reduce oxidized thiols: The sample is then treated with DTT to reduce any reversibly oxidized cysteine residues (e.g., disulfides, sulfenic acids).

-

Label newly reduced thiols: These newly formed free thiols are then labeled with a "heavy" deuterated version of the alkylating agent (e.g., d5-NEM).

-

Analysis: The protein is then digested, and the peptides are analyzed by mass spectrometry. The mass difference between the light and heavy labels allows for the identification and quantification of cysteine residues that were originally in an oxidized state.

Role in Signaling Pathways: The Keap1-Nrf2 Pathway

Redox signaling plays a critical role in cellular homeostasis. The Keap1-Nrf2 pathway is a key sensor and regulator of cellular redox status. DTT can be used experimentally to modulate this pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Keap1 contains reactive cysteine residues that act as sensors for oxidative stress. When the cell is exposed to oxidative stress, these cysteines are modified, leading to a conformational change in Keap1 and the release of Nrf2. Nrf2 then translocates to the nucleus and activates the expression of antioxidant response element (ARE)-containing genes, which encode for protective enzymes.

DTT, as a reducing agent, can reverse the oxidation of Keap1 cysteines, thereby promoting the binding of Nrf2 to Keap1 and inhibiting the antioxidant response. The use of isotopically labeled DTT, such as DTT-d10, in combination with mass spectrometry could potentially be used to study the dynamics of Keap1 cysteine modifications in this pathway.

Conclusion

This compound is a valuable tool for researchers in drug development and various scientific disciplines. Its utility as an internal standard and in redox proteomics allows for more precise and detailed studies of biochemical processes. Adherence to proper safety and handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental results. This guide provides a foundational understanding of the safe and effective use of this important chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-Dithiothreitol | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 3. This compound (DTT-d10) | Isotope-Labeled Compounds | 302912-05-6 | Invivochem [invivochem.com]

- 4. Determination of dithiothreitol in complex protein mixtures by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Fast LC/MS in the analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for DL-Dithiothreitol-d10 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Dithiothreitol-d10 (DTT-d10), the deuterated analog of DTT, serves as a valuable tool in quantitative mass spectrometry-based proteomics. Its primary application lies in its use as an internal standard for the accurate quantification of disulfide bond reduction and for monitoring the efficiency of sample preparation workflows. This document provides detailed application notes and experimental protocols for the effective use of DTT-d10 in mass spectrometry, complete with data presentation and workflow visualizations.

Introduction

Dithiothreitol (DTT) is a widely used reducing agent in proteomics for the cleavage of disulfide bonds in proteins prior to mass spectrometric analysis.[1] The complete reduction of these bonds is crucial for accurate protein identification and quantification. In quantitative proteomics, stable isotope-labeled compounds are often employed as internal standards to correct for variations in sample preparation and analysis.[2] this compound, with its ten deuterium atoms, provides a distinct mass shift compared to its unlabeled counterpart (DTT-d0), enabling its use as an internal standard to monitor the reduction step and potentially quantify the extent of disulfide bonding in a sample.

Key Applications

-

Internal Standard for Quantitative Analysis: DTT-d10 can be spiked into a protein sample at a known concentration at the beginning of the sample preparation workflow. By comparing the mass spectrometry signal of DTT-d10 to that of the native DTT (or other analytes), one can account for sample loss and variability during the reduction, alkylation, and digestion steps.

-

Monitoring Disulfide Bond Reduction Efficiency: The relative abundance of the oxidized and reduced forms of both DTT-d10 and endogenous DTT can be monitored by LC-MS to ensure that the reduction reaction has gone to completion.

-

Redox Proteomics: In studies focused on changes in the redox state of proteins, DTT-d10 can be used to accurately quantify the number of reduced cysteine residues under different biological conditions.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the application of DTT-d10 in a typical proteomics experiment.

Table 1: Monitoring Sample Preparation Efficiency using DTT-d10 as an Internal Standard

| Sample ID | Initial DTT-d10 Conc. (µM) | Final DTT-d10 Peak Area (AU) | Analyte of Interest Peak Area (AU) | Normalized Analyte Peak Area (Analyte AU / DTT-d10 AU) |

| Control 1 | 100 | 1.2 x 10⁶ | 2.4 x 10⁶ | 2.00 |

| Control 2 | 100 | 1.1 x 10⁶ | 2.3 x 10⁶ | 2.09 |

| Treated 1 | 100 | 0.9 x 10⁶ | 3.6 x 10⁶ | 4.00 |

| Treated 2 | 100 | 0.95 x 10⁶ | 3.7 x 10⁶ | 3.89 |

Table 2: Assessment of Disulfide Bond Reduction Efficiency

| Sample | DTT-d0 (reduced) Peak Area (AU) | DTT-d0 (oxidized) Peak Area (AU) | DTT-d10 (reduced) Peak Area (AU) | DTT-d10 (oxidized) Peak Area (AU) | % Reduction (based on DTT-d0) |

| Incomplete Reduction | 5.0 x 10⁵ | 5.0 x 10⁵ | 4.8 x 10⁵ | 5.2 x 10⁵ | 50% |

| Complete Reduction | 9.8 x 10⁵ | < 2.0 x 10³ (LOD) | 9.7 x 10⁵ | < 2.0 x 10³ (LOD) | >99% |

Experimental Protocols

Protocol 1: Standard Protein Reduction and Alkylation for Bottom-Up Proteomics using DTT-d10 as an Internal Standard

This protocol describes the preparation of a protein sample for mass spectrometry analysis, incorporating DTT-d10 for quantitative accuracy.

Materials:

-

Protein sample (e.g., cell lysate, purified protein)

-

Urea, 8 M in 100 mM Tris-HCl, pH 8.5

-

This compound (DTT-d10) solution, 1 M in water

-

DL-Dithiothreitol (DTT-d0) solution, 1 M in water

-

Iodoacetamide (IAA) solution, 500 mM in water (prepare fresh)

-

Trypsin, sequencing grade

-

Formic acid (FA)

-

Acetonitrile (ACN)

-

C18 spin tips for desalting

Procedure:

-

Protein Solubilization and Quantification: Solubilize the protein sample in 8 M urea buffer. Determine the protein concentration using a compatible protein assay.

-

Spiking of Internal Standard: To 100 µg of protein, add DTT-d10 to a final concentration of 1 mM.

-

Reduction: Add DTT-d0 to a final concentration of 10 mM. Incubate the sample at 37°C for 1 hour with gentle shaking.

-

Alkylation: Cool the sample to room temperature. Add freshly prepared IAA solution to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

-

Quenching: Add DTT-d0 to a final concentration of 20 mM to quench the excess IAA. Incubate for 15 minutes at room temperature.

-

Digestion:

-

Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalting: Desalt the peptide mixture using C18 spin tips according to the manufacturer's instructions.

-

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Set up the mass spectrometer to acquire data for both the unlabeled and deuterated DTT, as well as the peptides of interest.

Protocol 2: Quantification of Total and Free Thiols in a Protein Sample

This protocol allows for the determination of the number of reduced and total cysteine residues in a protein sample.

Materials:

-

Protein sample

-

Buffer A: 100 mM Tris-HCl, pH 8.0

-

Buffer B: 100 mM Tris-HCl, pH 8.0 with 8 M Urea

-

DTT-d10 solution, 100 mM in water

-

Iodoacetamide (IAA) solution, 500 mM in water (prepare fresh)

-

N-ethylmaleimide (NEM) solution, 1 M in ethanol

Procedure:

-

Sample Splitting: Divide the protein sample into two equal aliquots ("Free Thiols" and "Total Thiols").

-

Alkylation of Free Thiols:

-

To the "Free Thiols" aliquot (in Buffer A), add NEM to a final concentration of 50 mM to block all accessible reduced cysteine residues. Incubate for 1 hour at room temperature.

-

Remove excess NEM by buffer exchange into Buffer A.

-

-

Denaturation and Reduction of "Total Thiols" Sample:

-

To the "Total Thiols" aliquot, add an equal volume of Buffer B to denature the protein.

-

Add DTT-d0 to a final concentration of 20 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds.

-

Remove excess DTT by buffer exchange into Buffer B.

-

-

Labeling with DTT-d10:

-

To both the "Free Thiols" (now with NEM-blocked native free thiols) and "Total Thiols" (now fully reduced) samples, add DTT-d10 to a final concentration of 1 mM.

-

-

Alkylation of Newly Formed Thiols:

-

To both samples, add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature.

-

-

Sample Processing and Analysis:

-

Process both samples for LC-MS/MS analysis as described in Protocol 1 (steps 5-9).

-

The amount of IAA-modified cysteines in the "Free Thiols" sample corresponds to the number of cysteines that were originally in disulfide bonds. The amount in the "Total Thiols" sample corresponds to the total number of cysteines. The difference between the two gives the number of natively free thiols. The DTT-d10 signal serves as an internal standard for normalization between the two runs.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for quantitative proteomics using DTT-d10 as an internal standard.

References

Application Notes and Protocols for DL-Dithiothreitol-d10 in Quantitative Proteomics

Introduction

In the field of proteomics, accurate quantification of protein expression and post-translational modifications (PTMs) is crucial for understanding cellular processes and for the development of novel therapeutics. Stable isotope labeling coupled with mass spectrometry has become a powerful tool for relative and absolute quantification of proteins and their modifications. DL-Dithiothreitol-d10 (DTT-d10), a deuterated analog of the common reducing agent DTT, offers a versatile approach for introducing a stable isotope label for quantitative analysis.

This document provides detailed application notes and protocols for the use of this compound in quantitative proteomics, primarily focusing on the Beta-elimination/Michael Addition with Dithiothreitol (BEMAD) method. This technique allows for the differential isotopic labeling of peptides for the comparative analysis of protein expression and specific PTMs, such as O-linked phosphorylation and O-GlcNAcylation.[1]

Principle of BEMAD using DTT-d0 and DTT-d10

The BEMAD methodology is a chemical labeling strategy that enables the quantitative analysis of proteins and PTMs. The core principle involves two key chemical reactions:

-

Beta-elimination: Under alkaline conditions, labile O-linked post-translational modifications, such as O-phosphate and O-GlcNAc on serine and threonine residues, are removed. This elimination reaction results in the formation of dehydroalanine from serine or 2-aminodehydrobutyric acid from threonine.

-

Michael Addition: The resulting reactive α,β-unsaturated carbonyl groups then readily undergo a Michael addition reaction with a thiol-containing reagent. By using "light" (DTT-d0) and "heavy" (DTT-d10) versions of DTT to label two different protein samples, a mass difference is introduced into the modified peptides. This mass difference allows for the relative quantification of the labeled peptides by mass spectrometry.

Simultaneously, cysteine residues within the protein sequence can also be labeled with DTT-d0 and DTT-d10, enabling the relative quantification of protein expression levels, similar to the Isotope-Coded Affinity Tag (ICAT) method.[1]

Application 1: Quantitative Analysis of Protein Expression

This application utilizes the reactivity of cysteine residues towards DTT to introduce a differential isotopic label for comparing protein abundance between two samples.

Experimental Workflow: Protein Expression Analysis

Protocol: Quantitative Protein Expression Analysis using DTT-d0/d10

Materials:

-

DL-Dithiothreitol (DTT-d0)

-

This compound (DTT-d10)

-

Urea

-

Ammonium Bicarbonate (NH4HCO3)

-

Iodoacetamide (IAA)

-

Trypsin (proteomics grade)

-

Solvents for LC-MS analysis

Procedure:

-

Protein Extraction: Extract proteins from two samples (e.g., control and treated) using a suitable lysis buffer containing 8 M urea. Determine the protein concentration for each sample.

-

Reduction and Labeling:

-

For Sample 1 (Light), add DTT-d0 to a final concentration of 5 mM.

-

For Sample 2 (Heavy), add DTT-d10 to a final concentration of 5 mM.

-

Incubate both samples at 56°C for 30 minutes.

-

-

Sample Combination and Alkylation:

-

Cool the samples to room temperature.

-

Combine equal amounts of protein from Sample 1 and Sample 2.

-

Add iodoacetamide to a final concentration of 15 mM to alkylate any remaining free sulfhydryl groups.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Sample Preparation for Digestion:

-

Dilute the combined sample with 50 mM NH4HCO3 to reduce the urea concentration to less than 2 M.

-

-

Proteolytic Digestion:

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to stop the reaction.

-

Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

-

Dry the purified peptides under vacuum.

-

-

LC-MS/MS Analysis:

-

Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Process the raw data using appropriate software to identify and quantify the peptide pairs with a mass difference corresponding to the DTT-d0/d10 label (10 Da).

-

The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative abundance of the protein in the two samples.

-

Application 2: Quantitative Analysis of O-linked Phosphorylation and Glycosylation (BEMAD)

This application leverages the BEMAD chemistry to specifically label and quantify sites of O-linked PTMs.

Experimental Workflow: BEMAD for PTM Analysis

References

Application Notes and Protocols for Disulfide Bond Reduction with DTT-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiothreitol (DTT), also known as Cleland's reagent, is a powerful reducing agent widely used to cleave disulfide bonds in peptides and proteins.[1] Its deuterated analog, DTT-d10, serves as a valuable tool in quantitative proteomics and mass spectrometry-based workflows. By incorporating a stable isotope label, DTT-d10 enables the differential labeling of cysteine residues, allowing for the accurate quantification of disulfide bond reduction and the analysis of protein dynamics. These application notes provide a detailed protocol for the use of DTT-d10 in the reduction of disulfide bonds for quantitative analysis.

The reduction of a disulfide bond by DTT is a two-step reaction. Initially, a mixed disulfide is formed. Subsequently, the second thiol group of DTT attacks the mixed disulfide, forming a stable six-membered ring and releasing the reduced peptide or protein.[1] The use of light (d0) and heavy (d10) isotopic forms of DTT allows for the creation of distinct mass signatures for peptides originating from different sample populations, which can then be compared and quantified using mass spectrometry.

Key Applications

-

Quantitative Analysis of Disulfide Bond Dynamics: Investigate changes in the redox state of proteins in response to various stimuli, treatments, or disease states.

-

Characterization of Biotherapeutics: Assess the stability and consistency of disulfide bonding in monoclonal antibodies and other protein-based drugs.[2]

-

Proteomics Workflows: Serve as a key component in quantitative proteomics strategies, such as the Beta-Elimination/Michael Addition with Dithiothreitol (BEMAD) method, for the analysis of protein expression and post-translational modifications.

Data Presentation

The efficiency of disulfide bond reduction is dependent on several factors, including the concentration of the reducing agent, temperature, and incubation time. The following table summarizes the effect of DTT concentration on the generation of free thiols in a monoclonal antibody (trastuzumab), providing a guideline for optimizing reduction conditions.

| DTT Concentration (mM) | Approximate Number of Free Thiols per Antibody |

| 0.1 | 0.4 |

| 1.0 | 1.2 |

| 5.0 | 5.4 |

| 10.0 | 7.0 |

| 20.0 | 8.0 |

| 50.0 | 8.0 |

| 100.0 | 8.0 |

| Data adapted from a study on the reduction of trastuzumab at 37°C for 30 minutes.[2] |

Experimental Protocols

Protocol for Quantitative Disulfide Bond Analysis using DTT-d0/d10 and Mass Spectrometry

This protocol outlines a general workflow for the differential labeling of two protein samples with light (DTT-d0) and heavy (DTT-d10) dithiothreitol for quantitative analysis by mass spectrometry.

Materials:

-

Protein sample(s) of interest

-

Denaturation Buffer (e.g., 6 M Guanidine HCl, 8 M Urea, or 1% SDS in a suitable buffer like 100 mM Tris-HCl, pH 8.3 or 100 mM Ammonium Bicarbonate)

-

DTT-d0 (light) solution (e.g., 500 mM stock in water)

-

DTT-d10 (heavy) solution (e.g., 500 mM stock in water)

-

Alkylation reagent (e.g., 500 mM Iodoacetamide (IAM) in water)

-

Quenching solution (e.g., 500 mM DTT-d0)

-

Digestion enzyme (e.g., Trypsin)

-

LC-MS grade solvents (water, acetonitrile, formic acid)

Procedure:

-

Sample Preparation and Denaturation:

-

Divide the protein sample into two equal aliquots (Sample A and Sample B).

-

To each aliquot, add the Denaturation Buffer to achieve a final protein concentration suitable for your experiment (typically 1-5 mg/mL).

-

Incubate at a denaturing temperature (e.g., 37°C or 56°C) for 30-60 minutes.

-

-

Differential Reduction:

-

To Sample A, add the DTT-d0 stock solution to a final concentration of 5-20 mM.

-

To Sample B, add the DTT-d10 stock solution to the same final concentration as in Sample A.

-

Incubate both samples at 56°C for 30 minutes to reduce the disulfide bonds.

-

-

Alkylation:

-

Cool the samples to room temperature.

-

Add the alkylation reagent (e.g., Iodoacetamide) to both samples to a final concentration of 15-50 mM.

-

Incubate in the dark at room temperature for 30 minutes to cap the newly formed free thiols and prevent re-oxidation.

-

-

Quenching:

-

To quench the excess alkylation reagent, add DTT-d0 to both samples to a final concentration of 5-10 mM.

-

Incubate at room temperature for 15 minutes.

-

-

Sample Cleanup and Digestion:

-

Remove the denaturant and excess reagents using a suitable method such as buffer exchange, dialysis, or precipitation.

-

Resuspend the protein pellets in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

-

Add the digestion enzyme (e.g., Trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50).

-

Incubate overnight at 37°C.

-

-

Sample Mixing and Mass Spectrometry Analysis:

-

Combine the digested Sample A (light labeled) and Sample B (heavy labeled) at a 1:1 ratio.

-

Acidify the combined sample with formic acid to stop the digestion.

-

Analyze the peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

Identify the peptide pairs that are differentially labeled with DTT-d0 and DTT-d10.

-

Quantify the relative abundance of the light and heavy labeled peptides to determine the extent of disulfide bond reduction in the original samples. The mass difference between the heavy and light labeled peptides will correspond to the number of deuterium atoms in the DTT-d10 reagent.

-

Mandatory Visualizations

Caption: Mechanism of disulfide bond reduction by DTT.

Caption: Workflow for quantitative disulfide analysis using DTT-d0/d10.

References

Application Notes and Protocols for NMR Spectroscopy Sample Preparation with DL-Dithiothreitol-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Dithiothreitol (DTT) is a crucial reagent in structural biology and drug development, primarily used to prevent the oxidation of sulfhydryl groups in proteins and peptides. In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of non-deuterated DTT can introduce significant interfering signals in the ¹H NMR spectrum, potentially obscuring crucial resonances from the analyte of interest. DL-Dithiothreitol-d10 (DTT-d10), a deuterated analog of DTT, offers a solution by minimizing these unwanted proton signals, thereby enhancing spectral quality and enabling clearer structural and functional insights. These application notes provide detailed protocols for the use of DTT-d10 in NMR sample preparation.

Advantages of this compound in NMR Spectroscopy

The primary advantage of using DTT-d10 over its non-deuterated counterpart is the significant reduction of interfering proton signals in ¹H NMR spectra.[1] This is particularly critical when:

-

The concentration of the reducing agent is comparable to or higher than the analyte concentration.

-

The proton signals of DTT overlap with regions of interest in the analyte's spectrum.

-

High-quality, unambiguous spectral data is essential for structural determination and interaction studies.

The use of DTT-d10 leads to a cleaner baseline and allows for more accurate integration and interpretation of the analyte's signals.

Data Presentation

Recommended Working Concentrations

The optimal concentration of DTT-d10 depends on the specific application and the stability of the protein under investigation.

| Application | Recommended DTT-d10 Concentration | Purpose |

| Maintaining a reduced state of proteins in solution | 1–10 mM | To prevent the formation of intermolecular and intramolecular disulfide bonds, which can lead to aggregation and loss of activity.[2] |

| Complete reduction for denaturing studies | 50–100 mM | To fully reduce all accessible disulfide bonds, often used in conjunction with denaturants like urea or guanidinium chloride. |

Properties of this compound

| Property | Value |

| Molecular Formula | C₄D₁₀O₂S₂ |

| Molecular Weight | ~164.31 g/mol |

| Isotopic Purity | Typically ≥98% |

| Appearance | White solid |

| Solubility | Soluble in water, ethanol, and other common polar solvents. |

| Storage | Store at 2-8°C, desiccated and protected from light.[3] |

Experimental Protocols

Preparation of a DTT-d10 Stock Solution

Caution: DTT and its deuterated form are sensitive to oxidation. For best results, prepare stock solutions fresh on the day of use. If storage is necessary, aliquot and store at -20°C for a limited time.

-

Determine the required concentration and volume: Based on your experimental needs (refer to Table 3.1), calculate the mass of DTT-d10 required to prepare a stock solution (e.g., 1 M or 100 mM).

-

Weighing: Accurately weigh the required amount of DTT-d10 powder in a microcentrifuge tube.

-

Dissolution: Add the appropriate volume of high-purity, nuclease-free water or a suitable deuterated buffer (e.g., D₂O-based buffer) to the DTT-d10 powder.

-

Mixing: Gently vortex or pipette up and down to ensure the DTT-d10 is completely dissolved.

-

Storage (if necessary): If not for immediate use, dispense the stock solution into single-use aliquots, flash-freeze in liquid nitrogen, and store at -20°C. Avoid multiple freeze-thaw cycles.

Preparation of a Protein NMR Sample with DTT-d10

This protocol outlines the steps for adding DTT-d10 to a protein sample intended for NMR analysis.

-

Prepare the protein solution: Dissolve the lyophilized protein in the appropriate deuterated NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl in 90% H₂O/10% D₂O, pH 7.0). The final protein concentration for NMR is typically in the range of 0.1 to 1 mM.

-

Initial NMR spectrum (Optional): It is good practice to acquire a preliminary ¹H NMR spectrum of the protein without DTT-d10 to have a baseline for comparison.

-